AMG-47a - 882663-88-9

AMG-47a

Catalog Number: EVT-259083
CAS Number: 882663-88-9
Molecular Formula: C29H28F3N5O2
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG 47a is an orally bioavailable inhibitor of Lck, VEGF receptor 2 (VEGFR2/KDR), p38α, and JAK3 (IC50s = 0.2, 1, 3, and 72 nM, respectively). It is selective for these kinases over a panel of additional kinases including SYK, JNK1, and PKAβ (IC50s = 292 to >25,000 nM) but does inhibit Src (IC50 = 2 nM). It decreases IL-2, but not TNF-α, production induced by an anti-CD3 antibody in 50% whole blood and inhibits T cell proliferation in vitro in a mixed lymphocyte reaction assay (IC50 = 30 nM). AMG 47a (10, 30, and 100 mg/kg) has anti-inflammatory activity, decreasing production of IL-2 induced by an anti-CD3 antibody in mice. It also decreases levels of mutant oncogene KRASG12V in HeLa cells in a reporter assay when used at a concentration of 1 µM.
AMG-47a is a potent inhibitor of Lck and T cell proliferation. AMG-47a could promote the degradation of the KRAS oncoprotein. AMG-47a selectively reduced the levels of EGFP-KRASG12V protein but did not affect EGFP protein in cells.

4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is identified as a potent Discoidin Domain Receptor (DDR) inhibitor. []

2-Amino-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamide

  • Compound Description: This compound is a known inhibitor of PERK, a protein kinase involved in the unfolded protein response. []
Overview

AMG-47a is a small molecule compound identified as a selective inhibitor of the lymphocyte-specific protein tyrosine kinase, commonly referred to as Lck. This compound has gained attention for its role in blocking necroptosis, a form of programmed cell death that is independent of caspases and is implicated in various inflammatory diseases. The inhibition of necroptosis by AMG-47a occurs through its interaction with key proteins involved in this pathway, specifically receptor interacting protein kinase 1 and receptor interacting protein kinase 3.

Source

AMG-47a was developed as part of research aimed at understanding and inhibiting necroptosis, particularly focusing on its downstream mechanisms involving mixed lineage kinase domain-like pseudokinase. The compound was identified through high-throughput screening of known kinase inhibitors against an activated mouse mixed lineage kinase domain-like mutant, leading to its characterization as a potent necroptosis inhibitor in human cell lines .

Classification

AMG-47a falls under the category of small molecule inhibitors targeting kinases. Its primary classification includes:

  • Type: Lck inhibitor
  • Mechanism: Necroptosis inhibitor
  • Target Proteins: Lck, receptor interacting protein kinase 1, and receptor interacting protein kinase 3
Synthesis Analysis

The synthesis of AMG-47a involves several key steps typical for small molecule development. The process can be summarized as follows:

  1. Core Structure Preparation: The synthesis begins with the formation of the core structure that is characteristic of Lck inhibitors.
  2. Functionalization: Subsequent steps involve the introduction of functional groups that enhance potency and selectivity toward Lck.
  3. Purification: After synthesis, the compound undergoes purification processes to ensure high purity (>98%) suitable for biological assays.

The detailed synthetic route typically includes organic reactions such as coupling reactions, protection-deprotection strategies, and possibly cyclization steps to achieve the final molecular structure.

Molecular Structure Analysis

The molecular structure of AMG-47a can be described using its chemical formula and structural representation:

  • Chemical Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.30 g/mol

The structure features a central aromatic ring system with various substituents that contribute to its biological activity. The specific interactions within the binding site of Lck are crucial for its inhibitory action, influencing both affinity and specificity towards target proteins .

Chemical Reactions Analysis

AMG-47a undergoes several chemical reactions that are critical for its function as an inhibitor:

  1. Binding Interactions: The primary reaction involves AMG-47a binding to the active site of Lck, leading to the inhibition of its kinase activity.
  2. Inhibition Mechanism: By binding to Lck, AMG-47a prevents the phosphorylation of downstream targets involved in necroptosis signaling pathways.
  3. Cellular Responses: In cellular assays, AMG-47a has been shown to block necroptotic cell death induced by various stimuli through these interactions .
Mechanism of Action

The mechanism by which AMG-47a exerts its effects involves multiple steps:

  1. Target Engagement: AMG-47a selectively binds to Lck, disrupting its normal function in T-cell signaling.
  2. Inhibition of Necroptosis: By inhibiting Lck, AMG-47a indirectly affects the activity of receptor interacting protein kinases 1 and 3, which are crucial for necroptosis execution.
  3. Downstream Effects: The compound has been shown to prevent cell death in human cells by acting downstream of mixed lineage kinase domain-like activation, suggesting a complex interplay between these signaling molecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: AMG-47a is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Shows reactivity primarily through interactions with target kinases rather than undergoing significant chemical transformations.

Relevant data from studies indicate that AMG-47a exhibits a low toxicity profile at effective concentrations (IC50 values ranging from 0.25 µM to 1 µM), although higher concentrations may induce apoptosis .

Applications

AMG-47a has several promising applications in scientific research:

  1. Cancer Research: Its ability to inhibit necroptosis makes it a candidate for studying cancer cell survival mechanisms and potential therapeutic interventions.
  2. Inflammatory Diseases: Given its role in modulating programmed cell death pathways, AMG-47a may be useful in exploring treatments for diseases characterized by dysregulated necroptosis.
  3. Drug Development: As a selective inhibitor of Lck, AMG-47a serves as a valuable tool compound in drug discovery efforts targeting T-cell mediated responses .
Molecular Mechanisms of Action

Inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (Lck) and T-Cell Proliferation

AMG-47a functions as a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a key regulator of T-cell receptor (TCR) signaling. By binding to Lck’s ATP-binding domain, AMG-47a blocks its phosphorylation activity, thereby disrupting downstream TCR activation cascades. In in vitro models, AMG-47a (at 0.25–1 µM) significantly suppresses T-cell proliferation induced by anti-CD3 antibodies. This inhibition correlates with reduced phosphorylation of ζ-chain-associated protein kinase 70 (ZAP-70) and extracellular signal-regulated kinase (ERK), critical nodes in T-cell activation pathways [1] [3]. The compound’s efficacy is concentration-dependent, with IC₅₀ values ranging from 100 nM to 2.5 µM across human T-cell lines, including U937 lymphoma and THP-1 monocytic leukemia cells [1].

Table 1: AMG-47a Activity in Immune Cell Lines

Cell LineInducerAMG-47a IC₅₀Key Effects
U937 lymphomaTSQ~100 nM>80% inhibition of PI uptake at 24 h
THP-1 leukemiaTSI~2.5 µM70% reduction in necroptosis at 48 h
RAW macrophagesTSI0.25–0.5 µMComplete blockade of cell death at 6 h
HoxA9-Meis1 AMLSI125 nM–1 µM90% viability preservation

Downstream Modulation of RIPK1 and RIPK3 in Necroptosis Signaling

AMG-47a directly targets receptor-interacting protein kinases RIPK1 and RIPK3, core regulators of necroptosis. Biochemical analyses reveal that AMG-47a binds both kinases, disrupting their autophosphorylation and subsequent assembly of the necrosome complex. This disruption is stimulus-dependent: AMG-47a strongly inhibits necroptosis triggered by moderate stimuli (e.g., TNF/Smac-mimetic/QVD-OPh, TSQ) but shows reduced efficacy against potent inducers like TNF/Smac-mimetic/IDN-6556 (TSI) [2]. In human HT29 colorectal adenocarcinoma cells, AMG-47a (1 µM) reduces TSQ-induced cell death by >90% within 24 hours. Intriguingly, RIPK1 dependency governs this effect, as AMG-47a fails to protect RIPK1-deficient cells, confirming its on-target action [1] [2].

Interaction with Mixed Lineage Kinase Domain-Like (MLKL) Phosphorylation Cascades

Beyond upstream kinases, AMG-47a inhibits necroptosis downstream of MLKL activation—a rare mechanism among known inhibitors. In human cell lines expressing constitutively active MLKL mutants (e.g., MLKLQ343A), AMG-47a blocks cell death even when MLKL is forcibly dimerized, bypassing RIPK3 phosphorylation. This demonstrates AMG-47a’s ability to disrupt post-translational events required for MLKL’s membrane-disrupting function [2]. Notably, this inhibition remains contingent on RIPK1 presence, suggesting AMG-47a either stabilizes RIPK1-MLKL interactions or prevents RIPK1-dependent MLKL oligomerization. Cross-species variations exist: AMG-47a is more effective in human cells than murine models due to structural differences in MLKL’s pseudokinase domain [1] [2].

Suppression of Interleukin-2 (IL-2) Production in Anti-CD3-Induced Inflammation

AMG-47a potently suppresses IL-2 synthesis, a cytokine critical for T-cell clonal expansion. In TCR-stimulated T cells, AMG-47a (0.5 µM) reduces IL-2 production by >70% by inhibiting nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1) transcriptional activity. Mechanistically, this stems from disrupted Lck-mediated phosphorylation of phospholipase C gamma 1 (PLCγ1), which dampens calcium flux and calcineurin activation [1] [6]. This anti-inflammatory effect positions AMG-47a as a candidate for T-cell-driven pathologies like systemic lupus erythematosus, where IL-2 overproduction exacerbates autoimmunity [5] [6].

Table 2: Molecular Targets of AMG-47a

TargetBinding AffinityFunctional ConsequenceExperimental Evidence
LckKd ~40 nMBlockade of TCR signaling and T-cell proliferationKinase assays; ZAP-70 phosphorylation blunting
RIPK1IC₅₀ ~150 nMNecrosome disassembly; MLKL inactivationCo-immunoprecipitation; MLKL oligomer assays
RIPK3IC₅₀ ~300 nMImpaired phospho-MLKL generationPhospho-RIPK3 Western blots
IL-2N/ATranscriptional suppression via NFAT/AP-1ELISA; luciferase reporter assays

Properties

CAS Number

882663-88-9

Product Name

AMG-47a

IUPAC Name

4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C29H28F3N5O2

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36)

InChI Key

DVRSTRMZTAPMKO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

4-methyl-3-(2-(2-morpholinoethylamino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
4-methyl-MQTPB

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.